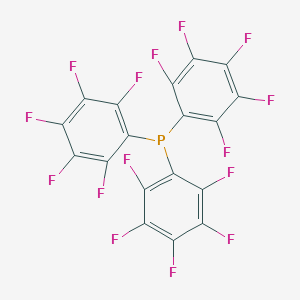
Tris(pentafluorophenyl)phosphine
Overview
Description
Tris(pentafluorophenyl)phosphine, or TPPF, is an organophosphorus compound used in a variety of scientific experiments, including organic synthesis and biochemistry. TPPF is a versatile reagent that has been used for decades in a variety of laboratory settings. TPPF is a colorless, volatile liquid with a strong odor, and is soluble in most organic solvents. It is a strong nucleophile and is used in a variety of reactions, including nucleophilic substitution, addition, and elimination.
Scientific Research Applications
Electrolyte Additive for High Voltage Li-ion Batteries : Xu et al. (2012) found that tris(pentafluorophenyl)phosphine improves the cycling performance of high voltage lithium-ion batteries by forming a protective film on the electrode, contributing to performance enhancement (Xu, Liu, Li, Li, Hu, & Li, 2012).
Oxidation Reactions : Ang and Lien (1977) studied the oxidation of this compound by bis(trifluoromethyl)nitroxyl, leading to the formation of this compound oxide (Ang & Lien, 1977).
Reaction with Ethylmagnesium Bromide : Sicree and Tamborski (1992) reported the cleavage of pentafluorophenyl-phosphorus bonds by ethylmagnesium bromide, indicating potential applications in synthetic chemistry (Sicree & Tamborski, 1992).
Antibacterial Activity : Babarbi et al. (2015) synthesized fluorinated phosphonium iodide derivatives using this compound and found significant antibacterial activity against various bacteria (Babarbi, Haffas, Guerri, & Sekhri, 2015).
Flame-Retarding Additive in Li-ion Batteries : Xu et al. (2014) identified the dual functionality of this compound as a flame-retarding and sacrificial oxidation additive in lithium-ion batteries (Xu, Liang, Li, Xing, Wang, & Li, 2014).
Nucleophilic Substitution Reactions : Hanna and Miller (1979) studied the reactions of this compound with various nucleophiles, leading to the replacement of para fluorines or C—P bond rupture (Hanna & Miller, 1979).
Mechanism of Action
Target of Action
Tris(pentafluorophenyl)phosphine, also known as TPFPP, is an organophosphorus compound . It primarily targets high voltage batteries, acting as an additive . It is also used as a building block, coupling reagent, and derivatizing reagent .
Mode of Action
TPFPP interacts with its targets by improving the cycling performance of high voltage lithium-ion batteries . It is used as an electrolyte additive, which enhances the conductivity of the battery . Theoretical calculations predict that TPFPP is preferably oxidized compared to the solvents .
Biochemical Pathways
It is known that tpfpp plays a role in the electrochemical behaviors and surface chemistry of certain compounds . For instance, it has been used in the study of LiNi0.5Mn1.5O4, a compound used in lithium-ion batteries .
Pharmacokinetics
It is known that tpfpp is insoluble in water , which may impact its bioavailability.
Result of Action
The addition of TPFPP into the electrolyte of a lithium-ion battery improves the battery’s cycling performance . Electrochemical measurements and XPS analyses show that a protective film is formed on LiNi0.5Mn1.5O4 when TPFPP is used, which contributes to the cycling performance improvement of the cell .
Action Environment
The action, efficacy, and stability of TPFPP can be influenced by environmental factors. For instance, it should be stored in a cool, dry, well-ventilated area away from incompatible substances . It is also recommended to handle TPFPP under inert gas . These conditions help maintain the stability and effectiveness of TPFPP.
Safety and Hazards
Tris(pentafluorophenyl)phosphine is classified as a skin irritant, eye irritant, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention .
Future Directions
properties
IUPAC Name |
tris(2,3,4,5,6-pentafluorophenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSDFNKTNBQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18F15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70154988 | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1259-35-4 | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tris(pentafluorophenyl)phosphine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4P6L83YFZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H,5H-Pyrano[4,3-b]pyran-2,5-dione, 4,7-dimethyl-](/img/structure/B74968.png)











